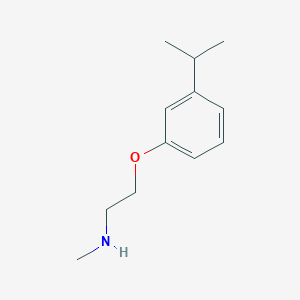

(2-(Allyloxy)-3-methoxyphenyl)methanol

Vue d'ensemble

Description

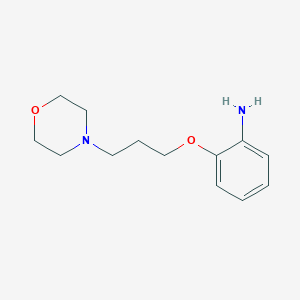

“(2-(Allyloxy)-3-methoxyphenyl)methanol” is a chemical compound with the empirical formula C10H12O2 and a molecular weight of 164.20 .

Synthesis Analysis

The synthesis of methanol, including “(2-(Allyloxy)-3-methoxyphenyl)methanol”, is typically achieved through a process involving carbon dioxide and hydrogen in the presence of a catalyst . The process involves detailed simulations with heat integration and techno-economic analyses . The process is compared with the conventional approach and the new process achieves a CO2 single-pass conversion of 53.9%, which is significantly higher than the conversion of the conventional process (28.5%) and its equilibrium conversion (30.4%) .Chemical Reactions Analysis

The chemical reactions involved in the production of methanol, including “(2-(Allyloxy)-3-methoxyphenyl)methanol”, are complex and involve several steps . The process involves the direct combination of carbon monoxide gas and hydrogen in the presence of a catalyst . Increasingly, syngas, a mixture of hydrogen and carbon monoxide derived from biomass, is used for methanol production .Applications De Recherche Scientifique

Solvent-Mediated Allylation Reactions

Methanol has been identified as a key solvent that promotes the addition of allyltrimethylstannane to isobutyraldehyde, yielding homoallylic alcohol without the need for an added catalyst. This process demonstrates the potential of methanol in facilitating carbonyl allylation reactions, which are crucial in organic synthesis (Cokley et al., 1997).

Methanol Addition to Allyl Alcohol

Research on the addition of methanol to allyl alcohol using metal oxides and zeolites as catalysts highlights the selective formation of 3-methoxy-1-propanol. This study underscores the role of basic sites on catalysts in generating methoxide ions, crucial for this reaction (Yamakawa et al., 2001).

Methanol Adsorption and Desorption on CeO2 Nanocrystals

Investigations using methanol to probe the nature of surface sites on ceria nanocrystals reveal insights into catalyst behavior and the formation of methoxy species. This research is significant for understanding the interaction of methanol with metal oxide surfaces, impacting catalytic processes (Wu et al., 2012).

Methanol's Effect on Lipid Dynamics

A study on the impact of methanol on lipid dynamics, particularly in the acceleration of DMPC flip-flop and transfer, highlights its role in influencing membrane composition and function. This research has implications for the study of biomembranes and the action of solvents on biological systems (Nguyen et al., 2019).

Orientations Futures

The future direction in the field of methanol production, including “(2-(Allyloxy)-3-methoxyphenyl)methanol”, is towards more sustainable and efficient processes . There is a focus on developing new catalysts, new routes, and new technologies for CO2 conversion . The power-to-methanol chain is being reviewed from a process system engineering perspective with detailed assessments of major technologies .

Mécanisme D'action

Target of Action

Without specific studies on this compound, it’s challenging to identify its primary targets. It belongs to the class of organic compounds known as hemiacetals . Hemiacetals are typically formed as intermediates in the reaction of aldehydes or ketones with alcohols, and they may have various biological targets depending on their structure.

Biochemical Pathways

Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Alcohols and phenols, which this compound structurally resembles, are known to participate in a variety of biochemical reactions .

Propriétés

IUPAC Name |

(3-methoxy-2-prop-2-enoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-7-14-11-9(8-12)5-4-6-10(11)13-2/h3-6,12H,1,7-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHFLHKQVLGBBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601254250 | |

| Record name | 3-Methoxy-2-(2-propen-1-yloxy)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Allyloxy)-3-methoxyphenyl)methanol | |

CAS RN |

915923-18-1 | |

| Record name | 3-Methoxy-2-(2-propen-1-yloxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-(2-propen-1-yloxy)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Allyloxy)-5-chlorophenyl]methanol](/img/structure/B1516927.png)

![2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1516928.png)

![1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516929.png)